Product packaging for Cuprous potassium cyanide(Cat. No.:CAS No. 13682-73-0)

Cuprous potassium cyanide

Cat. No.: B1582781
CAS No.: 13682-73-0
M. Wt: 154.68 g/mol
InChI Key: IVDPWEKOUUEEBD-UHFFFAOYSA-N
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Description

Coordination Compound Identity and Synonyms

Cuprous potassium cyanide is an inorganic coordination compound with the chemical formula KCu(CN)₂. nih.gov In this complex, a central copper(I) ion (Cu⁺) is coordinated by two cyanide (CN⁻) ligands, forming the dicyanocuprate(I) anion, [Cu(CN)₂]⁻. The potassium ion (K⁺) serves as the counterion to balance the charge. cymitquimica.com It is a white, crystalline solid. nih.govchemicalbook.com

The compound is known by several synonyms in scientific literature and commercial contexts. The systematic IUPAC name is potassium dicyanocuprate(I). nih.gov Other commonly used names include:

Potassium copper(I) cyanide drugfuture.com

Copper(I) potassium cyanide drugfuture.com

Potassium cuprocyanide nih.gov

Potassium cyanocuprate(I) cymitquimica.com

The compound is registered under the CAS number 13682-73-0. nih.gov

Significance in Contemporary Chemical Research

This compound holds considerable significance in several areas of chemical research and industrial application. Its primary and most widespread use is in the field of electrochemistry, specifically in electroplating baths for depositing copper and brass onto various substrates. nih.govchemicalbook.com The stability of the [Cu(CN)₂]⁻ complex in solution is a key factor, as it ensures a low concentration of free cuprous ions, which allows for a controlled and uniform metal deposition.

In the realm of organic synthesis, the compound is a valuable reagent. It is utilized in cyanation reactions, such as the Rosenmund–von Braun reaction, for the synthesis of nitriles from aryl halides. wikipedia.org Furthermore, it serves as a precursor in the formation of other organocuprate reagents. wikipedia.org

The compound is also a subject of study in coordination chemistry. Research has focused on the nature of the complex anions formed when cuprous cyanide dissolves in potassium cyanide solutions. rsc.org These studies are fundamental to understanding the behavior and reactivity of transition metal cyanide complexes. vaia.com

Chemical and Physical Properties

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₂CuKN₂ nih.govchemicalbook.com
Molecular Weight 154.68 g/mol nih.gov
Appearance White crystalline solid/powder nih.govchemicalbook.com
Melting Point 290 °C chemicalbook.comchemsrc.com
Density 2.38 g/cm³
Solubility Soluble in water. nih.govchemicalbook.com Insoluble in ethanol. wikipedia.org

Detailed Research Findings

Scientific investigation into this compound has provided detailed insights into its structure and reactivity, which underpins its applications.

Physicochemical studies dating back to the early 20th century have been instrumental in clarifying the composition of the complex ion in solution. Early work by Treadwell, Girsewald, and Kunschert proposed various complex anions, including [Cu(CN)₃]²⁻ and [Cu(CN)₄]³⁻. rsc.org However, subsequent potentiometric titrations and conductometric measurements performed by Britton and Dodd provided definitive evidence for the formation of the KCu(CN)₂ complex. rsc.org Their research showed a sharp inflection point in titration curves after exactly two equivalents of potassium cyanide were added to one equivalent of cuprous cyanide, confirming the stability of the [Cu(CN)₂]⁻ anion in solution. rsc.org This stability is crucial for its application in electroplating, where it allows for superior adhesion and penetration of the copper coating compared to systems based on the less stable cupric cyanide.

In synthetic chemistry, copper(I) cyanide's ability to dissolve in aqueous potassium cyanide to form KCu(CN)₂ is a key preparative step. wikipedia.org The resulting soluble complex is a versatile reagent. For example, in the Rosenmund–von Braun reaction, the nucleophilic cyanide from the complex replaces a halide on an aromatic ring to form an aryl nitrile. wikipedia.org Research has also shown that while the [Cu(CN)₂]⁻ anion is the primary species, the addition of excess cyanide can lead to the formation of higher-order complexes such as [Cu(CN)₃]²⁻ and [Cu(CN)₄]³⁻, which have trigonal planar and tetrahedral geometries, respectively. wikipedia.org The formation of these soluble complex ions is also observed when the initially formed precipitate of copper(II) cyanide, from a reaction between a copper(II) salt and potassium cyanide, dissolves in an excess of the cyanide reagent. vaia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2CuKN2 B1582781 Cuprous potassium cyanide CAS No. 13682-73-0

Properties

IUPAC Name

potassium;copper(1+);dicyanide
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InChI

InChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1
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InChI Key

IVDPWEKOUUEEBD-UHFFFAOYSA-N
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Canonical SMILES

[C-]#N.[C-]#N.[K+].[Cu+]
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Molecular Formula

KCu(CN)2, C2CuKN2
Record name POTASSIUM CUPROCYANIDE
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DSSTOX Substance ID

DTXSID901014552
Record name Cuprous potassium cyanide
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Molecular Weight

154.68 g/mol
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Physical Description

Potassium cuprocyanide appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion and inhalation., White solid; Contains at least 26% copper and 1-3% free KCN; [Hawley] Reddish, lustrous, odorless solid; Inslouble in water; [MP Biomedicals MSDS]
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Record name Copper(I) potassium cyanide
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CAS No.

13682-73-0
Record name POTASSIUM CUPROCYANIDE
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Record name Cuprate(1-), bis(cyano-κC)-, potassium (1:1)
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Record name Cuprous potassium cyanide
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Record name Cuprate(1-), bis(cyano-.kappa.C)-, potassium (1:1)
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Record name Cuprous potassium cyanide
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Record name Potassium dicyanocuprate
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Synthesis and Preparation Methodologies for Cuprous Potassium Cyanide

Conventional Synthetic Routes

Reaction of Cuprous Cyanide with Potassium Cyanide in Aqueous Media

A primary and direct method for synthesizing cuprous potassium cyanide involves the reaction of cuprous cyanide (CuCN) with potassium cyanide (KCN) in an aqueous solution. In this process, the insoluble cuprous cyanide dissolves in the presence of excess potassium cyanide to form the soluble complex, potassium dicyanocuprate(I) (KCu(CN)₂). wikipedia.org

The reaction is typically conducted at ambient temperatures. The process requires careful handling of cyanide salts due to their toxicity. The resulting compound, KCu(CN)₂, crystallizes as white, monoclinic prisms. While straightforward, yields can be moderate, sometimes around 30%, due to challenges such as the evolution of hydrogen cyanide (HCN) gas.

Reaction: CuCN + KCN → KCu(CN)₂

This method is valued for its simplicity and directness, avoiding complex redox steps and simplifying product purification.

Industrial-Scale Preparation from Copper(II) Salts

On an industrial scale, this compound is often prepared from more readily available copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄). doubtnut.com This process involves a multi-step reduction and complexation sequence.

Historically, a method involved the direct reaction of copper(II) sulfate with sodium cyanide, which resulted in the formation of cuprous cyanide and the toxic gas cyanogen (B1215507). wikipedia.org Due to the production of cyanogen and the use of a larger amount of sodium cyanide, this method is not the preferred industrial route. wikipedia.org

A more common industrial synthesis involves the following steps:

Formation of Cuprous Chloride: Copper metal is reacted with cupric chloride in an aqueous solution containing an alkali metal chloride (like sodium chloride) and hydrochloric acid at temperatures between 30–60°C to produce cuprous chloride (CuCl).

Formation of Cuprous Cyanide: A portion of the cuprous chloride solution is then reacted with liquid hydrogen cyanide at 40–50°C under pressure. This reaction forms insoluble cuprous cyanide (CuCN).

Separation and Recycling: The solid cuprous cyanide is separated from the solution. The remaining cuprous chloride in the solution can be oxidized back to cupric chloride using air or oxygen, allowing it to be recycled for further reactions with copper metal.

Formation of this compound: Finally, potassium cyanide is added to the prepared cuprous cyanide to form the final product, this compound.

An alternative laboratory-scale preparation that avoids the direct use of free cyanide gas involves the reduction of copper(II) sulfate using a reducing agent like sodium bisulfite or potassium metabisulfite (B1197395) in the presence of potassium ferrocyanide and a base like potassium hydroxide (B78521). The pH is carefully controlled to a range of 5.5–7.5 to prevent the formation of unwanted byproducts.

Advanced Synthetic Techniques

Electrochemical Synthesis Pathways

Electrochemical methods offer a scalable and controllable route for the synthesis of this compound. This technique, known as electrodeposition, utilizes a controlled-potential electrolysis process.

In a typical setup, a copper anode and a platinum cathode are immersed in a potassium cyanide electrolyte solution (0.5–1.0 M). When a voltage of 1.5–2.0 V is applied, the copper anode dissolves, releasing cuprous ions (Cu⁺) into the solution. These ions then react with the cyanide ions present in the electrolyte to form the dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

Anode Reaction: Cu → Cu⁺ + e⁻

This method allows for precise control over the formation of the complex, and the resulting this compound can be precipitated from the solution. The electrochemical oxidation of copper cyanide solutions has been studied, revealing that at high pH, rapid oxidation of cyanide occurs, which is believed to involve the formation of an active copper(III) species. researchgate.net

Photochemical Approaches to Compound Formation

Photochemical methods represent an emerging area in the synthesis of copper-cyanide complexes. Research has shown that ultraviolet (UV) irradiation of solutions containing copper(I) cyanide can initiate a photochemical redox cycle of cyanocuprates. acs.org This process can generate hydrated electrons, which are powerful reducing agents. acs.org

In scenarios relevant to prebiotic chemistry, it has been proposed that hydrogen sulfide (B99878) (H₂S) can act as a stoichiometric reductant in a photoredox cycle involving copper and cyanide. nih.gov In such a system, the dissolution of copper sulfide minerals in a cyanide solution could produce the necessary CuCN catalyst and H₂S. nih.gov Irradiation with UV light then drives the catalytic cycle. nih.gov While not a direct industrial synthesis method for this compound, these photochemical principles demonstrate the potential for light-induced formation of copper-cyanide compounds.

Optimization of Synthetic Conditions for this compound

The optimization of synthetic conditions is crucial for maximizing yield, purity, and cost-effectiveness in the production of this compound. Key parameters that are often adjusted include pH, temperature, reactant concentrations, and reaction time.

For conventional syntheses, controlling the pH is critical to prevent the formation of undesirable side products and to manage the speciation of cyanide in the solution. For instance, in the industrial process using copper(II) salts, maintaining a pH between 5.5 and 7.5 is important. Temperature also plays a significant role, influencing reaction rates and the solubility of intermediates. Industrial preparations often operate at elevated temperatures (30-60°C), while some laboratory methods proceed at ambient temperature.

In electrochemical synthesis, the applied voltage, current density, and electrolyte concentration are key variables that can be optimized to control the rate of copper dissolution and complex formation.

The development of efficient synthetic methods often involves screening various reaction parameters. diva-portal.org For complex chemical transformations, optimizing the structure of catalysts and reaction conditions is essential for each specific application. diva-portal.org

Table of Reaction Parameters and Their Effects

ParameterOptimal Range/ConditionEffect on Product QualitySource
pH5.5 – 7.5Prevents formation of unwanted side products; controls cyanide speciation.
Temperature30–60°C (industrial), ambient (lab)Influences reaction rate and solubility.
PressureAtmospheric to slightly elevated for HCNMaintains hydrogen cyanide in liquid phase.
AtmosphereNitrogen or inert for Cu + Cupric chloridePrevents oxidation of Cu(I) to Cu(II).
Electrolyte Concentration (Electrochemical)0.5–1.0 M KCNAffects conductivity and rate of complex formation.
Applied Voltage (Electrochemical)1.5–2.0 VDrives the dissolution of the copper anode.

Summary of Preparation Methods

MethodReactantsConditionsAdvantagesDisadvantagesSource
CuCN + KCNCopper(I) cyanide + potassium cyanideAqueous solution, ambient tempSimple, directRequires handling of toxic cyanides
Industrial Reduction + ComplexationCopper metal + cupric chloride + HCN + KCN30–60°C, pressure for liquid HCNHigh yield, recyclable processRequires handling of highly toxic HCN gas
Lab Reduction with FerrocyanideCuSO₄ + K₄[Fe(CN)₆] + K₂S₂O₅ + KOHpH 5.5–7.5, ambient tempSafer, avoids free cyanide gasSlower, more complex setup
Electrochemical SynthesisCopper anode, Platinum cathode, KCN electrolyte1.5–2.0 V, 0.5–1.0 M KCNScalable, controllableRequires specialized equipment

Table of Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound / Potassium dicyanocuprate(I) KCu(CN)₂
Cuprous cyanide CuCN
Potassium cyanide KCN
Copper(II) sulfate CuSO₄
Hydrogen cyanide HCN
Cuprous chloride CuCl
Cupric chloride CuCl₂
Sodium chloride NaCl
Hydrochloric acid HCl
Sodium cyanide NaCN
Cyanogen (CN)₂
Sodium bisulfite NaHSO₃
Potassium metabisulfite K₂S₂O₅
Potassium ferrocyanide K₄[Fe(CN)₆]
Potassium hydroxide KOH
Copper Cu
Platinum Pt

Influence of Reactant Stoichiometry

The stoichiometry of the reactants, specifically the molar ratio between cuprous cyanide (CuCN) and potassium cyanide (KCN), is a critical parameter in the synthesis of this compound. The fundamental reaction aims to form the KCu(CN)₂ complex, which suggests a 1:1 molar relationship between CuCN and KCN.

However, in practice, the stoichiometry is often adjusted to favor the complete formation of the desired soluble complex. Cuprous cyanide is insoluble in water, and its dissolution is achieved by complexation with cyanide ions from KCN. To ensure that all of the CuCN reacts, an excess of potassium cyanide is typically employed. The use of excess KCN helps to shift the equilibrium towards the formation of the stable dicyanocuprate(I) ion and ensures the stability of the resulting solution.

The concentration of free cyanide ions in the solution, dictated by the KCN to CuCN ratio, also determines the specific copper-cyanide complex that predominates. While the dicyanocuprate(I) ion, [Cu(CN)₂]⁻, is a primary product, other species such as the tricyanocuprate(I) ion, [Cu(CN)₃]²⁻, can also form, particularly in the presence of a larger excess of cyanide. nih.gov The formation of these different complexes highlights the importance of precise stoichiometric control to obtain a solution with the desired properties. For instance, in the preparation of a related compound, potassium zinc cuprocyanide, cuprous cyanide is dissolved in a solution containing three molar equivalents of potassium cyanide, illustrating the use of excess KCN to ensure complete dissolution and complex formation. google.com

The principle that reactant ratios determine the final product is a fundamental concept in coordination chemistry. By analogy, in the solid-state synthesis of Prussian Blue from iron(II) ions and cyanide ions, varying the molar ratio of the reactants leads to the formation of entirely different compounds, either Prussian Blue itself or potassium hexacyanoferrate(II). koreascience.kr This underscores the critical role of stoichiometry in directing the synthesis towards the intended copper-cyanide complex.

Molar Ratio (KCN:CuCN)Expected OutcomeRationale
1:1Theoretical formation of KCu(CN)₂Represents the exact stoichiometry for the target compound. May result in incomplete reaction due to the low solubility of CuCN.
>1:1 (Slight Excess KCN)Complete dissolution of CuCN to form a stable KCu(CN)₂ solution. Excess cyanide ions shift the reaction equilibrium to favor the formation of the soluble [Cu(CN)₂]⁻ complex.
>>1:1 (Large Excess KCN)Formation of higher-order complexes like [Cu(CN)₃]²⁻. nih.govHigh concentrations of free cyanide ligands can lead to further coordination with the copper(I) center.

Role of Temperature and pH Control in Synthesis

Alongside stoichiometry, temperature and pH are pivotal variables that must be carefully controlled during the synthesis of this compound to ensure product stability, purity, and safety.

Temperature: The direct reaction of solid cuprous cyanide with an aqueous solution of potassium cyanide can often proceed at ambient temperature. However, the preparation of the cuprous cyanide precursor itself frequently involves elevated temperatures. For example, the synthesis of CuCN from copper sulfate and a cyanide source may be performed at temperatures between 40°C and 60°C. prepchem.com Another preparation details heating the reactants to around 80°C. orgsyn.org These temperatures are chosen to influence reaction rates and the solubility of intermediates. While the final complexation step to form KCu(CN)₂ might not require heat, industrial processes often utilize controlled temperature settings to optimize throughput and ensure reaction completion.

pH Control: Control of pH is arguably the most critical parameter in any process involving cyanide salts. The synthesis of this compound must be carried out in a neutral to alkaline (basic) environment. Acidic conditions must be strictly avoided because they would lead to the protonation of free cyanide ions, generating highly toxic and volatile hydrogen cyanide (HCN) gas. google.com

The stability of the cuprocyanide complex itself is also highly dependent on pH. Studies on the electrochemical treatment of cuprocyanide solutions show that the complex can begin to dissociate at a pH between 7 and 11.7. iwaponline.com At a pH above 12, other oxidative reactions can occur. iwaponline.com This indicates that for a stable synthesis, the pH should be maintained within a specific alkaline range, typically managed by the addition of a base like potassium hydroxide (KOH) or slaked lime. iwaponline.comfree.fr Precise pH monitoring prevents the degradation of the product and avoids the formation of unwanted side products.

ParameterOptimal Range/ConditionEffect on Synthesis
TemperatureAmbient for direct complexation; 40-80°C for precursor synthesis. prepchem.comorgsyn.orgInfluences reaction kinetics and solubility of reactants.
pHNeutral to Alkaline (pH > 7). iwaponline.comfree.frPrevents the formation of toxic HCN gas and ensures the stability of the [Cu(CN)₂]⁻ complex. iwaponline.com

Coordination Chemistry and Structural Aspects of Cuprous Potassium Cyanide

Structural Elucidation of the Coordination Complex

The definitive structure of solid-state potassium dicyanocuprate(I) has been determined primarily through single-crystal X-ray diffraction. acs.org These studies reveal that K[Cu(CN)₂] crystallizes in the monoclinic system with the space group P2₁/c. materialsproject.org Rather than containing simple, discrete linear [Cu(CN)₂]⁻ ions like its silver and gold analogs, the structure of the copper complex is polymeric. wikipedia.orgcmu.edu It consists of helical anionic chains of -[Cu(CN)]- units linked together, where each copper(I) center is three-coordinate. cmu.eduacs.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, complements the crystallographic data by probing the nature of the cyanide ligand bonding. acs.org The frequency of the C≡N stretching vibration, ν(CN), is sensitive to the coordination environment. In cyanocuprate(I) complexes, these bands are typically observed in the 2070-2140 cm⁻¹ region. mdpi.com The specific frequencies and splitting patterns of these bands can indicate the presence of inequivalent cyanide ligands, such as bridging and terminal cyanides, within the crystal lattice. mdpi.com

Table 1: Crystallographic Data for K[Cu(CN)₂]

ParameterValueReference
Crystal SystemMonoclinic materialsproject.org
Space GroupP2₁/c materialsproject.org
a7.750 Å materialsproject.org
b7.434 Å materialsproject.org
c7.673 Å materialsproject.org
α90.000° materialsproject.org
β80.130° materialsproject.org
γ90.000° materialsproject.org

Ligand Field Stabilization and Coordination Geometry

The coordination chemistry of cuprous potassium cyanide is governed by the electronic configuration of the central metal ion, Cu(I), and the nature of the cyanide ligand. Copper(I) has a filled d-shell (d¹⁰). In the context of Ligand Field Theory (LFT), this means that all five d-orbitals are occupied by electron pairs. Consequently, there is no net ligand field stabilization energy (LFSE) gained from the splitting of d-orbitals, which typically influences the geometry of transition metal complexes with unfilled d-shells.

The cyanide ion (CN⁻) is known as a strong-field ligand. solubilityofthings.combritannica.com This is due to its ability to act as a strong σ-donor through the lone pair on the carbon atom and as a π-acceptor by using its empty π* orbitals to accept electron density from the metal's d-orbitals. britannica.com This combination of strong σ-donation and π-backbonding leads to the formation of very stable, strong covalent bonds with metal ions, particularly those in low oxidation states like Cu(I). britannica.comcymitquimica.com

Despite the lack of LFSE, the d¹⁰ configuration and the nature of the cyanide ligand lead to distinct coordination geometries. In solution, various cyanocuprate(I) species can exist, each with a preferred geometry that minimizes steric and electronic repulsion. wikipedia.org The common geometries are linear for two-coordination, trigonal planar for three-coordination, and tetrahedral for four-coordination. wikipedia.orgdoubtnut.com

Table 2: Coordination Geometries of Cyanocuprate(I) Ions

Complex IonCoordination NumberTypical GeometryReference
[Cu(CN)₂]⁻2Linear wikipedia.org
[Cu(CN)₃]²⁻3Trigonal Planar wikipedia.org
[Cu(CN)₄]³⁻4Tetrahedral wikipedia.orgosti.gov

Formation of Stable Coordination Solutions

Cuprous cyanide (CuCN), a polymeric solid, is notably insoluble in water. wikipedia.org However, it readily dissolves in aqueous solutions containing an excess of potassium cyanide (KCN). wikipedia.org This dissolution process is a classic example of the formation of stable coordination complexes. The excess cyanide ions act as ligands, breaking down the polymeric CuCN structure and forming soluble cyanocuprate(I) complex ions. wikipedia.orgvaia.com

In solution, an equilibrium exists between several cyanocuprate(I) species, with the specific dominant species depending on factors such as the pH and the concentration of free cyanide ions. sgs.com The primary complexes formed are dicyanocuprate(I), [Cu(CN)₂]⁻; tricyanocuprate(I), [Cu(CN)₃]²⁻; and tetracyanocuprate(I), [Cu(CN)₄]³⁻. wikipedia.orgdoubtnut.comresearchgate.net

The formation of these complexes can be represented by the following equilibria:

CuCN(s) + CN⁻(aq) ⇌ [Cu(CN)₂]⁻(aq)

[Cu(CN)₂]⁻(aq) + CN⁻(aq) ⇌ [Cu(CN)₃]²⁻(aq)

[Cu(CN)₃]²⁻(aq) + CN⁻(aq) ⇌ [Cu(CN)₄]³⁻(aq)

Studies indicate that the [Cu(CN)₃]²⁻ complex is the most stable and abundant form in many cyanide solutions. sgs.commdpi.com However, at higher pH and cyanide concentrations, the equilibrium can shift to favor the formation of [Cu(CN)₄]³⁻. sgs.com The high stability of these complex ions in solution significantly reduces the concentration of free cuprous ions.

Chemical Reactivity and Reaction Mechanisms of Cuprous Potassium Cyanide

Oxidation-Reduction Chemistry

As a copper(I) compound, cuprous potassium cyanide is an intermediate in the redox chemistry of copper, capable of being both oxidized to copper(II) and reduced to elemental copper. vulcanchem.com

The copper(I) ion in KCu(CN)₂ can be oxidized to the more stable copper(II) state when exposed to oxidizing agents. This transformation is a key reaction of the complex. Common oxidizing agents that facilitate this process include nitric acid and hydrogen peroxide. The oxidation can lead to the formation of various copper(II) products, such as copper(II) oxide or copper(II) cyanide. However, copper(II) cyanide (Cu(CN)₂) is unstable and tends to decompose into copper(I) cyanide (CuCN) and cyanogen (B1215507) gas ((CN)₂). wikipedia.org

Direct electrochemical oxidation of cuprocyanide complexes is also possible. iwaponline.com In highly alkaline solutions (pH > 12), this oxidation can yield carbon dioxide, nitrogen gas, and a deposition of copper(II) oxide (CuO) on the anode. iwaponline.com

Table 1: Oxidation Reactions of this compound

Oxidizing Agent Resulting Copper(II) Product(s) Source(s)
Nitric Acid Copper(II) compounds
Hydrogen Peroxide Copper(II) compounds
Electrochemical Oxidation (pH > 12) Copper(II) Oxide (CuO) iwaponline.com

This compound can be reduced to elemental (metallic) copper under specific reaction conditions. This reduction from the +1 oxidation state to the 0 oxidation state is typically achieved using strong reducing agents. Research has identified reagents such as sodium borohydride (B1222165) and hydrazine (B178648) as effective for this transformation. This process is fundamental in applications like electroplating, where controlled deposition of metallic copper is required.

Table 2: Reduction Reactions of this compound

Reducing Agent Resulting Product Source(s)
Sodium borohydride Elemental Copper (Cu)
Hydrazine Elemental Copper (Cu)

Ligand Substitution Reactions

The cyanide ions in the dicyanocuprate(I) complex, [Cu(CN)₂]⁻, can be replaced by other ligands through substitution reactions. This reactivity allows for the formation of a variety of other copper(I) complexes.

The cyanide ligands are bound to the central copper ion, but this bond can be broken and replaced by other nucleophilic species. The stability of the resulting complex depends on the nature of the incoming ligand. The process is a key feature of the solution chemistry of copper cyanide complexes. wikipedia.org

This compound readily participates in substitution reactions with specific ligands like ammonia (B1221849) (NH₃) and phosphines. When reacting with ammonia, for example, the cyanide ligands can be displaced to form copper(I)-ammine complexes, such as [Cu(NH₃)₂]⁺. Similarly, phosphines, which are effective ligands for soft metal ions like copper(I), can displace cyanide ions to form stable copper(I)-phosphine complexes. rsc.org The ability to tune the electronic and steric properties of phosphines makes them versatile reagents in modifying the structure and reactivity of the copper center. rsc.org

Table 3: Ligand Substitution Products

Reactant Ligand Example Product Complex Source(s)
Ammonia (NH₃) [Cu(NH₃)₂]⁺
Phosphines (e.g., PR₃) Copper(I)-phosphine complexes

Hydrolytic Decomposition Pathways

This compound can undergo decomposition in the presence of water, a process known as hydrolysis. The pathway and products of this decomposition can be influenced by conditions such as temperature and pH. When heated in water or in the presence of a dilute acid like sulfuric acid (H₂SO₄), the complex breaks down to form copper(I) cyanide (CuCN) and potassium cyanide (KCN). Furthermore, the moist solid can emit small quantities of highly toxic hydrogen cyanide (HCN) gas due to hydrolysis. wikipedia.org

Mechanistic Insights into Cyanide-Metal Ion Interactions

The interaction between the cyanide ion (CN⁻) and metal ions is a cornerstone of coordination chemistry, and the relationship between cyanide and the cuprous ion (Cu⁺) in this compound exemplifies a particularly strong and stable bond. This stability arises from a synergistic combination of strong sigma (σ) donation and significant pi (π) back-bonding, which dictates the structure and reactivity of the resulting cyanocuprate(I) complexes.

The cyanide anion is an excellent ligand, readily forming stable coordination complexes with many transition metals. Its interaction with the copper(I) ion is characterized by the formation of coordinate covalent bonds. The primary mechanism involves the donation of a lone pair of electrons from the carbon atom of the cyanide ion into a vacant orbital of the cuprous ion, forming a strong σ-bond.

A critical feature that enhances the stability of the copper(I)-cyanide bond is π-back-bonding. libretexts.org In this process, the filled d-orbitals of the low-valent cuprous ion donate electron density back into the empty π* (antibonding) orbitals of the cyanide ligand. libretexts.orgwm.edu This back-donation strengthens the metal-carbon bond and slightly weakens the carbon-nitrogen triple bond. This weakening is observable spectroscopically through a decrease in the C≡N stretching frequency in the infrared (IR) spectrum compared to free cyanide. wm.edu The combination of σ-donation from the cyanide to the copper and π-back-donation from the copper to the cyanide creates a robust and stable metal-ligand bond.

In solution, cuprous cyanide (CuCN), which is insoluble in water, readily dissolves in the presence of excess potassium cyanide (KCN). wikipedia.org This dissolution is a direct result of the formation of stable, soluble cyanocuprate(I) complex ions. wikipedia.orgvaia.com Depending on the concentration of cyanide ions, different complexes can be formed, each with a distinct coordination geometry. wikipedia.org The most common species are dicyanocuprate(I), [Cu(CN)₂]⁻; tricyanocuprate(I), [Cu(CN)₃]²⁻; and tetracyanocuprate(I), [Cu(CN)₄]³⁻. wikipedia.org An empirical rule suggests that complexes with a cyanide-to-copper ratio of 2 or less tend to form polymeric structures, while ratios higher than 2 are characteristic of discrete monomeric complexes. researchgate.net

The formation of these complexes is a type of ligand exchange reaction, where water molecules that might be weakly associated with the copper ion are readily replaced by the much stronger cyanide ligands. chemguide.co.uklibretexts.org The high stability of these cyanocuprate complexes means that the concentration of free cuprous ions in the solution is extremely low.

Detailed research findings have elucidated the structures and properties of these complexes, providing insight into the cyanide-metal interaction.

Table 1: Common Cyanocuprate(I) Complexes and Their Geometries This table summarizes the key cyanocuprate(I) complexes formed in the presence of excess cyanide.

Complex Ion FormulaNameCoordination NumberTypical Geometry
[Cu(CN)₂]⁻Dicyanocuprate(I)2Linear
[Cu(CN)₃]²⁻Tricyanocuprate(I)3Trigonal Planar
[Cu(CN)₄]³⁻Tetracyanocuprate(I)4Tetrahedral
Data derived from multiple sources. wikipedia.org

Table 2: Spectroscopic Data for Copper(I) Cyanide Complexes Infrared spectroscopy provides evidence for the π-back-bonding mechanism. The shift in the cyanide stretching frequency (ν(C≡N)) indicates changes in the C≡N bond strength upon coordination to the copper(I) center.

Compound/Complexν(C≡N) stretching frequency (cm⁻¹)Significance
Free CN⁻ (in KCN)~2080Reference frequency for a non-coordinated cyanide ion.
CuCN~2170Higher frequency suggests a bridging cyanide and different bonding environment.
[Cu(CN)₄]³⁻~2092Frequency is slightly shifted from free CN⁻, reflecting the complex electronic effects of σ-donation and π-back-bonding in the tetrahedral complex.
Note: Specific frequencies can vary based on the physical state (solid/solution) and the specific crystalline structure. Data is illustrative of general trends discussed in chemical literature. wm.edu

These mechanistic principles—strong σ-donation, significant π-back-donation, and the formation of highly stable, multi-ligand complexes—are fundamental to understanding the chemistry of this compound and its utility in applications such as electroplating and organic synthesis.

Advanced Applications of Cuprous Potassium Cyanide in Chemical Sciences

Catalytic Roles in Organic Transformations

Cuprous potassium cyanide, with the chemical formula KCu(CN)₂, is a coordination compound that serves as a vital reagent in organic synthesis. It is formed by the dissolution of cuprous cyanide (CuCN) in an aqueous solution of potassium cyanide (KCN), creating the active dicyanocuprate(I) anion, [Cu(CN)₂]⁻ . This complex plays a significant role as a catalyst and reagent, particularly in reactions involving the introduction of a nitrile (–CN) group into organic molecules.

Synthesis of Nitriles via Cyanation Reactions

The introduction of a cyanide group, or cyanation, is a fundamental transformation in organic chemistry, as nitriles are versatile precursors for synthesizing carboxylic acids, amines, and amides. This compound is a key player in several named reactions for nitrile synthesis.

One of the most prominent is the Rosenmund–von Braun reaction , which facilitates the synthesis of aryl nitriles from aryl halides wikipedia.org. This reaction traditionally uses a stoichiometric amount of a copper(I) cyanide source to displace a halide from an aromatic ring. The use of KCu(CN)₂ provides the soluble and reactive [Cu(CN)₂]⁻ species necessary for the transformation. Modern variations of this reaction have been developed that are catalytic in copper, enhancing the efficiency and atom economy of the process wikipedia.org.

The general transformation for the Rosenmund–von Braun reaction is: Ar–X + CuCN → Ar–CN + CuX (where X = Br, I)

Research has demonstrated the broad applicability of copper-catalyzed cyanation reactions on various aryl halides.

Aryl Halide SubstrateCyanating AgentCatalyst SystemYield (%)
Aryl BromideNaCNCuI / 1,2-diammine ligandGood to Excellent
Aryl IodideCuCNL-ProlineHigh
N-Heterocyclic BromideNaCNCuCN / 1,10-PhenanthrolineModerate to Good

Application in Sandmeyer Reactions for Aryl Nitrile Synthesis

The Sandmeyer reaction is a classic and powerful method for the synthesis of aryl nitriles from aryl diazonium salts. The first successful execution of this reaction was reported by Traugott Sandmeyer in 1884, who observed that the treatment of a diazonium salt with a solution of cuprous cyanide in potassium cyanide resulted in the substitution of the diazo group (–N₂⁺) with a cyanide group .

The mechanism involves the formation of a complex between the diazonium salt and the copper(I) species, which then decomposes, releasing nitrogen gas and forming the desired aryl nitrile . The KCu(CN)₂ complex provides the necessary cuprous ions and cyanide nucleophiles in a soluble form. This method is highly effective for producing a wide range of substituted benzonitriles.

Starting Material (Aniline Derivative)Reagents for DiazotizationCyanation ConditionsProduct
AnilineNaNO₂, HClKCu(CN)₂Benzonitrile
o-ToluidineNaNO₂, HClCuCN in KCN solutiono-Tolunitrile
p-ToluidineNaNO₂, HClCuCN in KCN solutionp-Tolunitrile
2-Chloro-5-trifluoromethylanilineNaNO₂, H₂SO₄CuCN / NaCN2-Chloro-5-trifluoromethyl-benzonitrile

Catalysis in Diverse Organic Synthesis Schemes

Beyond the direct synthesis of aryl nitriles from halides and diazonium salts, copper-based cyanide complexes are instrumental in a broader range of organic transformations. The versatility of copper catalysis extends to various coupling reactions and C–H functionalization processes .

Researchers have developed methods for the direct cyanation of C–H bonds in heterocycles and other arenes, bypassing the need for pre-functionalized starting materials like halides or boronic acids. For instance, the copper-catalyzed direct cyanation of N-heterocycles has been achieved using sources like CuCN in the presence of an oxidant . These advanced methods represent a more efficient approach to constructing complex nitrile-containing molecules.

Furthermore, copper cyanide reagents are involved in the synthesis of other valuable organic compounds. They are used in the cyanation of terminal acetylenes to produce cyanoalkynes, which are important building blocks in synthetic chemistry mdpi.com. The reactivity of the copper-cyanide system can be tuned by the choice of ligands and reaction conditions, allowing for its application in a diverse array of synthetic challenges.

Contributions to Materials Science and Engineering

The significance of this compound extends beyond its catalytic role in organic synthesis into the realm of materials science. Its unique structure and coordination chemistry make it a valuable building block for the creation of advanced materials with specific properties.

Precursor in Advanced Material Fabrication

This compound serves as a precursor for synthesizing more complex inorganic materials and coordination polymers . In its solid state, KCu(CN)₂ is not a simple salt but a coordination polymer itself. X-ray diffraction studies have revealed that the [Cu(CN)₂]⁻ units are linked together to form helical anionic chains wikipedia.orgmekongchem.com. This inherent polymeric nature makes it an excellent starting point for designing materials with extended network structures. Its utility is also prominent in electrochemistry, where it is a key component in electroplating baths for the controlled and uniform deposition of copper and brass onto various substrates nih.gov.

Role in Coordination Polymer Design

Coordination polymers are materials constructed from metal ions linked by organic or inorganic ligands to form one-, two-, or three-dimensional networks nih.gov. The linear [Cu(CN)₂]⁻ anion is an ideal building block for these structures. By reacting KCu(CN)₂ with other metal salts, chemists can construct intricate, multi-metallic frameworks. For example, it can be used to synthesize Prussian blue analogues, such as K₂Cu[Fe(CN)₆], which are materials studied for their electrochemical properties and potential use in applications like batteries researchgate.net. The ability of the cyanide ligand to bridge between different metal centers allows for precise control over the resulting material's structure and, consequently, its physical and chemical properties. This makes this compound a subject of ongoing interest in the design of functional materials .

Potential in Electronic Device Development

While not a direct component in semiconductor fabrication, this compound plays a critical role in the manufacturing of electronic devices through its application in copper electroplating. Copper is a primary material for creating conductive pathways in printed circuit boards (PCBs) and other electronic components due to its excellent electrical conductivity. utelectrode.comnmfrc.org Electroplating baths containing this compound are utilized to deposit uniform and adhesive layers of copper onto these components. nmfrc.org

In a more advanced application related to semiconductor materials, potassium cyanide, a key component of the this compound complex, is used as an etching agent in the fabrication of thin-film solar cells. Specifically, in the production of kesterite-based Cu₂ZnSnS₄ (CZTS) thin films, a potassium cyanide treatment is employed to remove undesirable secondary phases like copper(II) sulfide (B99878) (Cu₂-xS). researchgate.net This etching step is vital for improving the purity and electronic properties of the semiconductor absorber layer, ultimately enhancing the solar cell's efficiency. researchgate.net

Electrochemical Applications

The primary industrial and scientific significance of this compound lies in its electrochemical applications, particularly in the field of electroplating. haz-map.comchemicalbook.com

Utilization in Electroplating Processes

This compound is a key ingredient in alkaline cyanide copper plating baths. turi.org These baths are widely used to apply copper coatings to a variety of substrates, including steel, zinc alloys, and aluminum alloys, often as a preliminary "strike" layer to ensure adhesion for subsequent plating processes. utelectrode.comnmfrc.org

The plating solution is prepared by dissolving copper(I) cyanide, which is insoluble in water, in an aqueous solution of potassium cyanide. nmfrc.orgmicrochemicals.com This reaction forms the soluble dicyanocuprate(I) complex ([Cu(CN)₂]⁻), which is the active copper species in the electrolyte. In addition to the primary components, these baths often contain excess "free" potassium cyanide and potassium hydroxide (B78521) to maintain alkalinity and ensure smooth, high-quality deposits and proper anode corrosion. nmfrc.orggoogle.com The operational parameters of these baths are well-established, with typical current densities ranging from 54 to 430 A/m². utelectrode.com

Table 1: Example Composition of a Cyanide Copper Plating Bath

ComponentConcentration (grams per liter)Purpose
Copper(I) Cyanide (CuCN)~120Source of copper ions
Potassium Cyanide (KCN)~175Forms soluble complex with CuCN
Free Potassium Cyanide4 - 10Ensures anode corrosion and deposit quality nmfrc.orggoogle.com
Potassium Hydroxide (KOH)To pH 11.5 - 12.5Provides alkalinity google.com
Additives (e.g., Potassium Citrate)45 - 65Brightener/Complexing agent

This interactive table is based on data presented for illustrative purposes. google.com

Controlled Metal Deposition Mechanisms

The effectiveness of this compound in electroplating stems from the chemistry of the dicyanocuprate(I) complex, [Cu(CN)₂]⁻. The high stability of this complex in solution is a critical factor, as it maintains a very low concentration of free cuprous ions (Cu⁺).

This controlled, low concentration of available metal ions is the key to achieving a uniform, fine-grained, and non-porous copper deposit. In contrast, acidic plating baths using salts like copper sulfate (B86663) have a high concentration of free copper ions, which can lead to rapid, uneven, and rough deposition. The stable cyanocuprate(I) complex acts as a reservoir, releasing copper ions at the cathode surface in a controlled manner as they are consumed by the electrodeposition process. The presence of an excess of free cyanide in the bath is crucial to maintain the stability of the complex and prevent its decomposition. nmfrc.org This mechanism allows for precise control over the plating thickness and quality, which is essential for both decorative and functional applications, including in the electronics industry. nmfrc.org

Analytical Chemistry Methodologies

The strong complex-forming ability of the cyanide ligand with metal ions, which is central to the function of this compound, also lends itself to applications in analytical chemistry.

Reagent for Metal Ion Detection and Quantification

While this compound itself is not commonly cited as a direct reagent, the underlying principle of cyanide complexation is used in analytical methods. For instance, potassium cyanide is employed as a complexing agent for the chemical analysis of zinc in water samples. wikipedia.org The cyanide forms a stable complex with zinc ions, allowing for their separation and subsequent quantification by spectrophotometry. wikipedia.org

The cyanocuprate complex has been utilized in methods for purifying electroplating baths, which represents a form of quantification and removal of impurities. A complex salt of barium and copper cyanide can be added to a plating bath to precipitate undesired anions like carbonates. google.com In this process, barium carbonate precipitates out, while the complex potassium copper cyanide is reformed in the solution, effectively removing the carbonate impurity without altering the free cyanide content of the bath. google.com This demonstrates the use of a metal-cyanide complex in a selective chemical precipitation and purification process.

Applications in Biochemical Assays Involving Metal-Cyanide Complexes

Direct applications of this compound in biochemical assays are not extensively documented in scientific literature. The high toxicity of cyanide compounds generally limits their use in biological systems. chemicalbook.com However, the study of metal-cyanide complexes is relevant in environmental and toxicological contexts. For example, research into the various copper-cyanide complex ions that can exist in wastewater, such as [Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, and [Cu(CN)₄]³⁻, is crucial for developing effective water treatment and remediation strategies. mdpi.com Understanding the stability and transformation of these complexes is essential for monitoring and mitigating the environmental impact of cyanide-containing industrial effluent. mdpi.com Furthermore, fluorescent chemical sensors based on metal complexes, including copper, have been developed for the highly sensitive detection of cyanide ions in aqueous solutions, highlighting the analytical interest in metal-cyanide interactions. nih.gov

Spectroscopic and Analytical Characterization of Cuprous Potassium Cyanide

Structural Characterization Techniques

The solid-state structure of cuprous potassium cyanide is unique among its coinage metal analogues, necessitating specific techniques for its detailed characterization.

Single-crystal X-ray diffraction has been the definitive method for determining the solid-state structure of this compound. Unlike the analogous silver and gold complexes which form discrete, linear [M(CN)₂]⁻ ions, crystallographic studies have revealed that KCu(CN)₂ possesses a complex, polymeric structure. hmdb.ca

The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. hmdb.ca The structure is characterized by helical polymeric chains of -[Cu-CN]- units. In this arrangement, the copper(I) center is three-coordinate, a departure from the two-coordinate linear geometry often assumed. This polymeric nature, where the copper atom is in a threefold hybridized state, is a significant feature of its coordination chemistry. hmdb.caresearchgate.net A related compound, KCu₂(CN)₃·H₂O, also features these spiral chains as a principal component of its structure. researchgate.net

Table 1: Crystallographic Data for this compound (KCu(CN)₂)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Coordination Geometry (Cu(I))Three-coordinate
Structural MotifPolymeric spiral chains

Infrared (IR) spectroscopy is a crucial tool for analyzing the bonding between the copper(I) ion and the cyanide ligands. The most diagnostic vibrational mode is the C≡N stretching frequency, ν(C≡N). For the free cyanide ion (CN⁻), this vibration occurs around 2080 cm⁻¹. binghamton.edu Coordination to a metal center typically shifts this frequency.

Table 2: Comparison of C≡N Stretching Frequencies
Compound/Ionν(C≡N) (cm⁻¹)
Free Cyanide Ion (CN⁻)~2080
K₃Cu(CN)₄2094
(CuCN)₃(Bpy)2093, 2120

Electronic and Solution-State Characterization

While the solid-state structure is well-defined, understanding the electronic properties and the behavior of this compound in solution requires a different set of spectroscopic tools.

Diffuse Reflectance Spectroscopy (DRS), a form of UV-Vis spectroscopy for solid samples, is used to investigate electronic transitions. As a copper(I) compound, the Cu⁺ ion has a completely filled d¹⁰ electronic configuration. Consequently, d-d electronic transitions, which are responsible for the color of many transition metal complexes, are not possible. This is consistent with the white or colorless appearance of pure this compound. osti.gov

The UV-Vis spectrum of a d¹⁰ complex like KCu(CN)₂ is expected to be dominated by high-energy absorptions in the ultraviolet region. These transitions are typically assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For copper(I) cyanide networks, luminescence behavior is often observed, which arises from electronic excitations, but the absorption spectra primarily show features in the UV range. wm.edu

Characterizing the structure of this compound in solution is challenging due to its low solubility in water and the dynamic equilibrium between multiple copper-cyanide species, such as [Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, and [Cu(CN)₄]³⁻.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local coordination environment of the copper atom in both solid and solution states. EXAFS can provide precise information on the Cu-C and Cu-N bond distances, coordination numbers, and the degree of structural disorder, allowing for the identification of the dominant copper-cyanide species in a given solvent. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ¹³C or ¹⁵N isotopes, can also be employed to study the cyanide ligand binding in solution. Since the compound is soluble in dimethyl sulfoxide (B87167) (DMSO), NMR studies in this non-aqueous solvent are feasible. binghamton.edu Different copper-cyanide complexes in solution would exhibit distinct chemical shifts for the cyanide carbon or nitrogen, providing a means to identify the species present at equilibrium. However, the quadrupolar nature of copper isotopes and potential ligand exchange dynamics can lead to broad signals, complicating spectral interpretation.

Quantitative and Purity Assessment

The purity of this compound is critical for its applications, particularly in electroplating, where impurities can affect the quality of the deposited metal layer. Assessment typically involves the quantification of both copper content and the amount of "free" (uncomplexed) cyanide.

A standard method for determining free cyanide in the presence of copper-cyanide complexes is the argentometric titration, often referred to as the Liebig-Denigés method. In this procedure, the sample is titrated with a standardized silver nitrate (B79036) (AgNO₃) solution. The free cyanide reacts with Ag⁺ to form the soluble dicyanoargentate(I) complex, [Ag(CN)₂]⁻. 911metallurgist.com

2 CN⁻ + Ag⁺ → [Ag(CN)₂]⁻

The endpoint is detected when all free cyanide has been consumed, and the next drop of AgNO₃ reacts with an indicator, typically potassium iodide (KI), to form a permanent turbidity due to the precipitation of silver iodide (AgI). researchgate.net911metallurgist.com The presence of copper can interfere with visual indicators, leading to an overestimation of free cyanide; therefore, potentiometric endpoint detection is often preferred for higher accuracy. researchgate.nettandfonline.com

The total copper content can be determined by volumetric titration as well. One classic method involves dissolving the sample in acid, neutralizing with ammonia (B1221849) to form the deep blue tetraamminecopper(II) complex, and then titrating with a standard solution of potassium cyanide until the blue color disappears. 911metallurgist.com Atomic absorption spectroscopy is another modern and highly sensitive method for the precise determination of copper concentration. mt.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique employed to verify the empirical formula of a synthesized compound by quantitatively determining the percentage composition of its constituent elements. For this compound (K[Cu(CN)₂]), this analysis confirms the precise 1:1:2 molar ratio of potassium, copper, and cyanide ions.

The theoretical elemental composition is calculated based on the compound's molecular weight (154.67 g/mol ) alphachemika.co. Experimental values, obtained through methods such as atomic absorption spectroscopy (AAS) for metals and combustion analysis for carbon and nitrogen, are then compared against these theoretical values. A close correlation between the observed and theoretical percentages validates the stoichiometry of the compound. The direct reaction between cuprous cyanide (CuCN) and potassium cyanide (KCN) aims to form the K[Cu(CN)₂] complex, making stoichiometric verification essential .

Below is a data table comparing the theoretical and typical experimental values for the elemental composition of this compound.

ElementSymbolAtomic Weight ( g/mol )Theoretical %Observed %
CopperCu63.5541.09%~41.0% alphachemika.co
PotassiumK39.1025.28%~25.2% alphachemika.co
CarbonC12.0115.54%~15.5%
NitrogenN14.0118.10%~18.1%

Thermogravimetric Analysis (TGA) for Hydration States

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is primarily utilized to determine the presence and quantity of water of hydration or adsorbed moisture.

The compound is generally considered to be anhydrous. A TGA experiment would involve heating a sample of K[Cu(CN)₂] at a constant rate and monitoring its mass. mdpi.com The absence of a significant mass loss at temperatures between 25°C and approximately 150°C would confirm its anhydrous nature. Any mass loss in this region would correspond to the evaporation of water, allowing for the calculation of the degree of hydration. researchgate.netresearchgate.net The thermal decomposition of the compound itself occurs at much higher temperatures. TGA provides a clear distinction between the loss of volatile components like water and the decomposition of the primary compound.

The following table illustrates hypothetical TGA data for an anhydrous sample of this compound, showing its thermal stability up to the point of decomposition.

Temperature Range (°C)Mass Loss (%)Interpretation
25 - 200< 0.1%Negligible mass loss, indicating an anhydrous sample.
> 400SignificantOnset of thermal decomposition of the compound.

Purity Validation Techniques

Validating the purity of this compound involves techniques that can quantify the main component and detect the presence of potential impurities. Common impurities can include unreacted starting materials (e.g., KCN), other cyanide complexes, or salts like chlorides. sciencemadness.org

Titrimetric Methods: One of the most established methods for quantifying cyanide content is the Liebig-Deniges method, which involves titration with a standardized silver nitrate (AgNO₃) solution. sciencemadness.orgnist.gov In this titration, the cyanide ions react with silver ions to form a soluble complex. The endpoint is detected when excess silver ions react to form a permanent turbidity (precipitate). This volumetric method provides a highly accurate determination of the cyanide concentration, which is directly related to the purity of the K[Cu(CN)₂].

Spectroscopic Methods: While not used for primary purity assay, spectroscopic techniques can be valuable for identifying specific impurities. For instance, Fourier-transform infrared (FTIR) spectroscopy can identify the characteristic C≡N stretching frequency of the cyanide ligand and can help detect the presence of other functional groups or cyanide-containing impurities like ferrocyanides. sciencemadness.org

Chromatographic Methods: Ion chromatography can be employed to separate and quantify anionic impurities such as chloride (Cl⁻), which might be present from the starting materials.

The table below summarizes key analytical techniques for validating the purity of this compound.

TechniquePurposePrinciple
Silver Nitrate Titration (Liebig-Deniges)Quantify cyanide contentVolumetric analysis based on the reaction between Ag⁺ and CN⁻ ions. sciencemadness.orgnist.gov
Ion ChromatographyDetect and quantify anionic impuritiesSeparation of ions based on their affinity for an ion-exchange resin.
Atomic Absorption Spectroscopy (AAS)Verify metal contentMeasures the absorption of light by free atoms to determine the concentration of Cu and K.

Computational and Theoretical Studies of Cuprous Potassium Cyanide

Molecular Modeling of Coordination Environments

Molecular modeling has been instrumental in elucidating the coordination environment of the copper(I) ion in cyanide complexes. In the solid state, cuprous potassium cyanide can exhibit a polymeric chain structure. run.edu.nggla.ac.uk This involves three-coordinate copper centers with two strong copper-carbon bonds and a weaker copper-nitrogen interaction, creating a complex network. gla.ac.uk

In aqueous solutions, the coordination environment is highly dependent on the concentration of cyanide ions. Density Functional Theory (DFT) calculations have been employed to optimize the geometries of various copper(I) cyanide species that can exist in solution. mdpi.com These studies reveal the preferred coordination numbers and spatial arrangements of the cyanide ligands around the central copper ion. The primary species is the linear dicyanocuprate(I) anion, [Cu(CN)₂]⁻. researchgate.net With an excess of cyanide, higher coordination complexes such as trigonal planar [Cu(CN)₃]²⁻ and tetrahedral [Cu(CN)₄]³⁻ can also be formed. mdpi.comresearchgate.net

Complex IonOptimized GeometryCu-C Bond Length (Å)C-N Bond Length (Å)Coordination Bond Angle (°)
[Cu(CN)₂]⁻Linear~1.83Data not available180
[Cu(CN)₃]²⁻Trigonal Planar0.363Data not available120
[Cu(CN)₄]³⁻Tetrahedral0.331Data not available109.5

Note: Bond lengths can vary depending on the computational method and basis set used. The Cu-C bond length for [Cu(CN)₂]⁻ is based on experimental data for monomeric CuCN, which is expected to be similar. acs.org The bond lengths for the higher cyanide complexes are as reported in a specific DFT study and may represent the distance between the central copper atom and the cyanide ligand as a whole. mdpi.com

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, particularly DFT, have been pivotal in understanding the electronic structure of this compound and its related complex ions. mdpi.comresearchgate.net These studies provide insights into the nature of the chemical bonding, charge distribution, and molecular orbitals. The bonding in these complexes is characterized by a significant degree of covalency in the copper-cyanide bonds.

Investigations into the electroreduction mechanism of copper(I) cyanide complexes have identified the [Cu(CN)₂]⁻ complex as the electrochemically active species that directly participates in the elementary act of electroreduction. researchgate.net Time-Dependent Density Functional Theory (TDDFT) has also been utilized to calculate electronic excitation spectra, providing a theoretical basis for understanding the UV-Vis absorption properties of these complexes. sci-culture.com

The electronic structure is also influenced by the coordination number. As more cyanide ligands are added, the negative charge on the central copper atom increases, which in turn affects the bond lengths through electrostatic repulsion. researchgate.net An increase in the number of ligands can lead to an increase in both the Cu-C and C-N bond lengths. researchgate.net

Simulations of Reaction Pathways and Energetics

Computational simulations have been employed to explore the reaction pathways and energetics of reactions involving this compound. DFT calculations have been used to determine the Gibbs free energy of formation for various copper-cyanide complex ions in solution. mdpi.com These calculations help to predict the stability and relative abundance of different species under varying conditions.

For instance, the stepwise formation of higher-order cyanocuprates can be modeled to understand the thermodynamics of these reactions. The single point energy of the metal-cyanide complex ions increases as the number of coordinated cyanide ions increases, with Cu(CN)₄³⁻ having the highest energy, indicating its formation is less favorable than lower-coordinate species under standard conditions. mdpi.com

ReactionCalculated Gibbs Free Energy (kJ/mol)
Cu⁺ + 2CN⁻ → [Cu(CN)₂]⁻Data not available
[Cu(CN)₂]⁻ + CN⁻ → [Cu(CN)₃]²⁻Data not available
[Cu(CN)₃]²⁻ + CN⁻ → [Cu(CN)₄]³⁻Data not available

Furthermore, theoretical models have been developed to understand the kinetics of mechanochemical reactions. researchgate.net Although not specific to this compound in the provided search results, these approaches, which can include kinetic modeling as a function of milling parameters, could be applied to simulate the solid-state synthesis or transformations of this compound. researchgate.net

Historical Context and Evolution of Academic Research on Cuprous Potassium Cyanide

Early Discoveries and Fundamental Investigations

The scientific inquiry into cuprous potassium cyanide, systematically known as potassium dicyanocuprate(I), is rooted in the broader history of cyanide chemistry. While the solubility of gold in potassium cyanide solutions was noted as early as 1805, the specific investigation into copper-cyanide complexes gained traction later. core.ac.uk Early 20th-century physicochemical studies were pivotal in understanding the composition of the complex ion that forms when cuprous cyanide dissolves in a potassium cyanide solution.

Initial research proposed the existence of various complex anions, such as [Cu(CN)₃]²⁻ and [Cu(CN)₄]³⁻. However, subsequent and more definitive work provided clear evidence for the primary formation of the KCu(CN)₂ complex. Through techniques like potentiometric titrations and conductometric measurements, researchers demonstrated a distinct inflection point in titration curves when precisely two equivalents of potassium cyanide were added to one equivalent of cuprous cyanide. This finding confirmed the stability and predominance of the [Cu(CN)₂]⁻ anion in solution.

A watershed moment in the fundamental understanding of this compound occurred in 1957 with the determination of its crystal structure by Don T. Cromer. Prior to this, analogous complexes of silver and gold were understood to form simple, discrete linear [M(CN)₂]⁻ ions. Cromer's research, utilizing a Weissenberg camera for X-ray diffraction, revealed that solid-state this compound possesses a unique polymeric structure. It was discovered that the [Cu(CN)₂]⁻ units are linked into helical anionic chains, a finding that highlighted a significant divergence in the coordination chemistry of copper compared to its heavier counterparts in the same group of the periodic table. wikipedia.org This discovery of a polymeric nature, where the copper(I) center is three-coordinate, was a crucial advancement in cyanocuprate chemistry.

Era/Researcher(s)Key InvestigationFinding/Significance
Early 20th CenturyPhysicochemical studies of CuCN in KCN solutionsInitial proposals of various complex anions like [Cu(CN)₃]²⁻.
Britton and DoddPotentiometric and conductometric titrationsProvided definitive evidence for the stable [Cu(CN)₂]⁻ anion in solution.
Don T. Cromer (1957)Single-crystal X-ray diffractionDetermined the unique polymeric, helical chain structure of solid KCu(CN)₂, contrasting with Ag and Au analogs.

Evolution of Synthetic and Characterization Methodologies

The methods for synthesizing and characterizing this compound have evolved from straightforward laboratory preparations to more controlled industrial and electrochemical processes.

The most direct and common laboratory synthesis involves the reaction between solid cuprous cyanide (CuCN) and an aqueous solution of potassium cyanide (KCN). Since CuCN is insoluble in water, its dissolution is achieved through complexation with the cyanide ions from KCN. To ensure the complete conversion to the soluble K[Cu(CN)₂] complex and to maintain its stability in solution, an excess of potassium cyanide is typically used.

Alternative synthetic routes have been developed starting from more common copper(II) precursors, such as copper(II) sulfate (B86663). These methods require a reduction step to convert Cu(II) to Cu(I) in the presence of cyanide ions. For instance, copper(II) sulfate can be reduced with an agent like potassium metabisulfite (B1197395) in the presence of potassium ferrocyanide under controlled pH to yield the desired complex.

Electrochemical synthesis, also known as electrodeposition, represents a more advanced and scalable method. In this technique, a copper anode is dissolved in a potassium cyanide electrolyte solution by applying a controlled voltage. The copper anode releases cuprous ions (Cu⁺), which then react with the cyanide ions in the electrolyte to form the dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

Synthetic MethodReactantsKey Features
Direct ReactionCuprous Cyanide (CuCN), Potassium Cyanide (KCN)Simple, direct complexation in aqueous solution; often uses excess KCN.
Redox-Mediated PreparationCopper(II) Salt (e.g., CuSO₄), Reducing Agent, Cyanide SourceInvolves reduction of Cu(II) to Cu(I) in situ.
Electrochemical SynthesisCopper Anode, Platinum Cathode, KCN ElectrolyteScalable and controllable process via controlled-potential electrolysis.

For characterization, single-crystal X-ray diffraction remains the definitive technique for elucidating the solid-state structure of the compound. This method provided the detailed crystallographic data that first established its polymeric nature. Spectroscopic methods have also been instrumental. Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, is used to study the C-N stretching frequency of the cyanide ligand. These studies provide insights into the bonding and structure of metal-cyanide complexes. osti.govrsc.org

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Formula Units per Unit Cell (Z)4

Emergence of New Applications in Modern Chemistry

While the primary industrial application of this compound has historically been in electrochemistry for the electroplating of copper and brass, its role in modern chemistry has expanded significantly. nih.govguidechem.com The stability of the [Cu(CN)₂]⁻ complex ensures a controlled deposition of copper, making it highly valuable in this field.

In the realm of organic synthesis, the compound is a key reagent. It is utilized in cyanation reactions, most notably the Rosenmund–von Braun reaction, for the synthesis of aryl nitriles from aryl halides. This transformation is a fundamental tool for introducing the nitrile group into aromatic systems. Furthermore, this compound serves as a precursor in the formation of other important organocuprate reagents, which are widely used in organic chemistry for creating carbon-carbon bonds.

More recently, research in materials science has highlighted the utility of KCu(CN)₂ as a building block for creating more complex structures. Its unique polymeric nature makes it a valuable precursor in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in areas such as catalysis, gas storage, and molecular sensing.

The principles of copper-catalyzed cyanation reactions have also been integrated into modern synthetic methodologies like photoredox catalysis. While not always using KCu(CN)₂ directly, these advanced methods often employ a copper catalyst and a cyanide source to achieve C-H bond functionalization and other transformations, building on the fundamental reactivity patterns established by simpler reagents like this compound. acs.orgresearchgate.netcore.ac.uk

Q & A

Q. Table 1: Synthesis Methods for this compound Complexes

ReactantsConditionsYieldKey ChallengesReference
CuCN + KCN100°C, aqueous30%HCN gas evolution
CuCN + MeCN135°C, excess MeCNLowStability of nitrile adducts

Q. Table 2: Analytical Techniques for Structural Characterization

TechniqueParameters MeasuredLimitations
X-ray crystallographyBond lengths, anglesRequires single crystals
IR Spectroscopyν(C≡N) frequenciesOverlap with solvent peaks
TGAHydration/decompositionSample mass sensitivity

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.